

Application Notes and Protocols for YM-430

Delivery in Animal Studies

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Compound of Interest

Compound Name: YM-430

Cat. No.: B15616335

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **YM-430**, a novel 1,4-dihydropyridine derivative with dual calcium channel and β 1-adrenoceptor blocking activity, in preclinical animal studies. The following information is based on published research and is intended to guide researchers in designing and executing in vivo experiments to evaluate the cardiovascular effects of this compound.

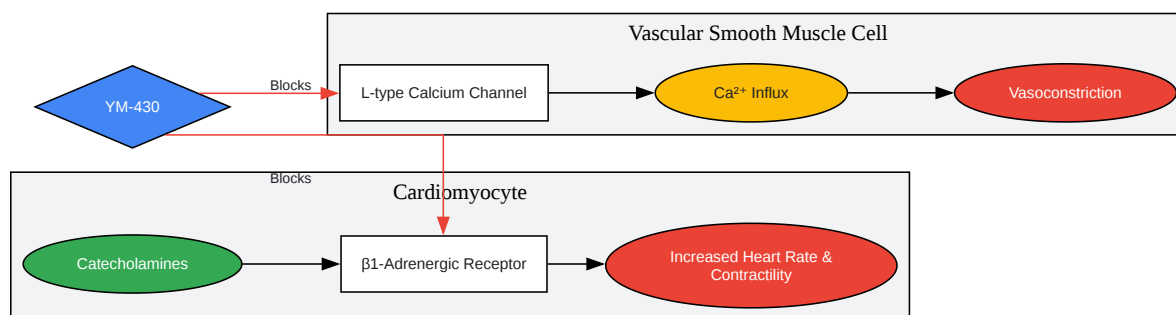
Compound Profile: YM-430

Compound Name	YM-430
Chemical Class	1,4-dihydropyridine derivative
Mechanism of Action	Calcium channel blocker and β 1-adrenoceptor antagonist[1][2]
Therapeutic Potential	Antianginal and antihypertensive agent[1][2]
Animal Models	Dogs and Rats[1]
CAS Number	153192-22-4[2]

Signaling Pathway of YM-430

YM-430 exerts its effects through a dual mechanism of action. As a calcium channel blocker, it inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and

a decrease in blood pressure. Concurrently, as a β_1 -adrenoceptor antagonist, it blocks the effects of catecholamines on the heart, resulting in a reduced heart rate and myocardial contractility.



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Caption: Signaling pathway of **YM-430**'s dual antagonistic action.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of **YM-430** in canine and rodent models.

Table 1: Intravenous Administration of **YM-430** in Anesthetized Dogs[1]

Dose (mg/kg, i.v.)	Effect on Mean Blood Pressure	Effect on Total Peripheral Resistance	Effect on Heart Rate	Effect on Coronary & Vertebral Artery Blood Flow
0.01 - 0.3	Dose-dependent decrease	Dose-dependent decrease	No increase	Increased

Table 2: Intravenous Administration of **YM-430** in Conscious Dogs[1]

Dose (mg/kg, i.v.)	Effect on Blood Pressure	Effect on Heart Rate
0.1 - 1	Dose-dependent hypotension	Tachycardia

Table 3: Oral Administration of **YM-430** in Conscious Rats^[1]

Dose (mg/kg, p.o.)	Effect on Blood Pressure	Effect on Heart Rate	Additional Effect
100	Long-lasting hypotensive effect	Slight tachycardia	Inhibited isoproterenol-induced tachycardia

Experimental Protocols

Protocol 1: Intravenous Administration in Anesthetized Dogs

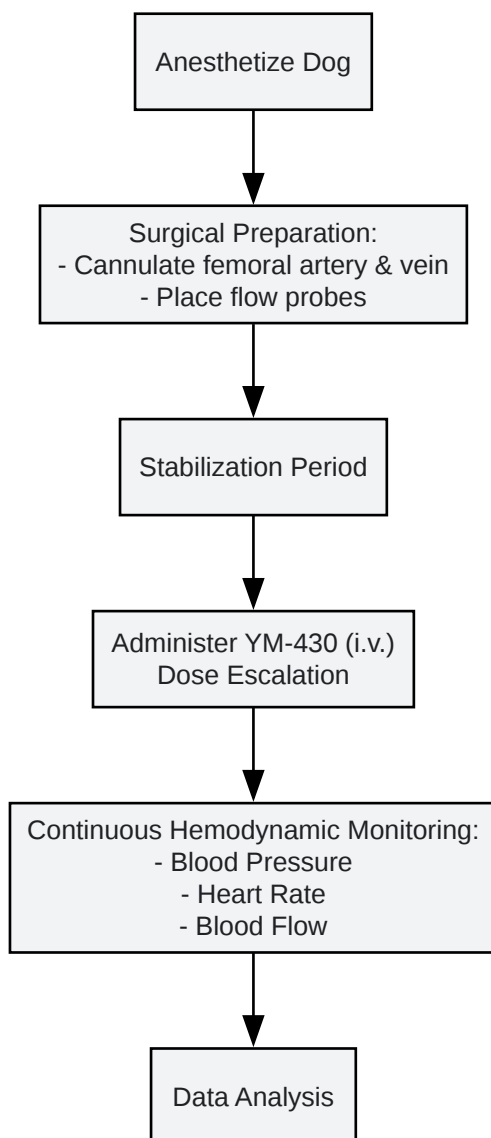
Objective: To evaluate the dose-dependent hemodynamic effects of intravenously administered **YM-430** in an anesthetized canine model.

Materials:

- **YM-430** solution for injection
- Anesthetic agent (e.g., pentobarbital sodium)
- Saline solution (0.9% NaCl)
- Cannulas for catheterization
- Blood pressure transducer and recorder
- Electromagnetic flow probes
- ECG monitor

Procedure:

- Anesthetize healthy adult dogs of either sex.
- Insert cannulas into a femoral artery for blood pressure measurement and a femoral vein for drug administration.
- Place electromagnetic flow probes around the coronary and vertebral arteries to measure blood flow.
- Monitor heart rate using an ECG.
- Allow the animal to stabilize after surgical procedures.
- Administer **YM-430** intravenously in a dose-escalating manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
- Record mean blood pressure, total peripheral resistance, heart rate, and arterial blood flow continuously.
- Monitor for any adverse events.



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Caption: Workflow for intravenous **YM-430** administration in anesthetized dogs.

Protocol 2: Oral Administration in Conscious Rats

Objective: To assess the duration and nature of the hypotensive and β -blocking effects of orally administered **YM-430** in a conscious rat model.

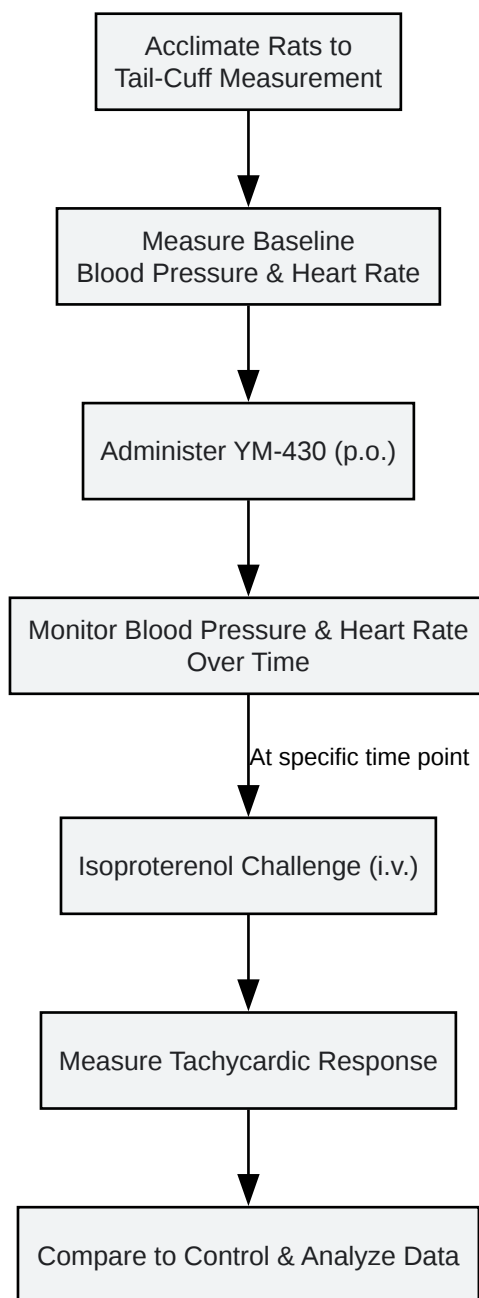
Materials:

- **YM-430** suspension for oral gavage

- Oral gavage needles
- Rat restrainers
- Tail-cuff system for blood pressure and heart rate measurement
- Isoproterenol solution for injection

Procedure:

- Use healthy adult rats (e.g., Wistar strain).
- Acclimate the rats to the restraint and tail-cuff measurement procedure for several days prior to the experiment.
- On the day of the experiment, measure baseline blood pressure and heart rate.
- Administer **YM-430** orally via gavage at a dose of 100 mg/kg.[1]
- Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
- To assess β -blocking activity, administer a bolus intravenous injection of isoproterenol (e.g., 0.1 μ g/kg) at a predetermined time point after **YM-430** administration and measure the tachycardic response.[1]
- Compare the isoproterenol-induced tachycardia in **YM-430** treated rats to a control group.



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Caption: Workflow for oral **YM-430** administration in conscious rats.

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References

- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
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